molecular formula C20H23NO B5206770 (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine

(3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine

Cat. No. B5206770
M. Wt: 293.4 g/mol
InChI Key: VJVGXRLHXUFJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine, also known as CXMBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. CXMBA is a heterocyclic compound that belongs to the class of amines. It has a unique chemical structure that makes it a promising candidate for various research applications.

Mechanism of Action

The exact mechanism of action of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine is not fully understood, but it is believed to interact with specific receptors in the brain and modulate their activity. (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has been shown to bind to the mu-opioid receptor, which is involved in pain regulation and reward pathways in the brain. It has also been found to interact with the sigma-1 receptor, which is involved in various physiological processes, including cell survival and neuroprotection.
Biochemical and Physiological Effects:
(3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine is its unique chemical structure, which makes it a promising candidate for drug development. (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has been shown to have a high affinity for certain receptors in the brain, which could make it a potent therapeutic agent. However, one of the limitations of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine is its relatively low solubility in water, which could make it difficult to administer in certain forms.

Future Directions

There are several potential future directions for research on (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine. One area of interest is the development of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine-based drugs for the treatment of chronic pain and inflammation. Another potential application is the use of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine involves a multistep process that starts with the reaction of 3-cyclohexen-1-ylmethanol with 4-methoxybiphenyl in the presence of a strong acid catalyst. The resulting intermediate is then treated with a reducing agent to obtain (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine. This synthesis method has been optimized to produce high yields of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine with good purity.

Scientific Research Applications

(3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has been studied extensively for its potential applications in drug development. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has also been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-2-methoxy-5-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-22-20-13-12-18(17-10-6-3-7-11-17)14-19(20)21-15-16-8-4-2-5-9-16/h2-4,6-7,10-14,16,21H,5,8-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVGXRLHXUFJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohex-3-en-1-ylmethyl)-2-methoxy-5-phenylaniline

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